2-Isobutyl-4,5-dimethylthiazole

Flavor Chemistry Fragrance Formulation Sensory Science

2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1), also known as 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole, is a heterocyclic organic compound belonging to the 2,4,5-trisubstituted thiazole class. It is a synthetic flavor and fragrance agent, recognized as FEMA GRAS (No.

Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
CAS No. 53498-32-1
Cat. No. B1594290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4,5-dimethylthiazole
CAS53498-32-1
Molecular FormulaC9H15NS
Molecular Weight169.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CC(C)C)C
InChIInChI=1S/C9H15NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3
InChIKeyNSVPHVLZAKJSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1): Procurement and Differentiation Baseline


2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1), also known as 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole, is a heterocyclic organic compound belonging to the 2,4,5-trisubstituted thiazole class. It is a synthetic flavor and fragrance agent, recognized as FEMA GRAS (No. 4647) [1] and evaluated by JECFA (No. 2109) with no safety concern at current intake levels [2]. Its molecular formula is C9H15NS with a molecular weight of 169.29 g/mol. In commercial settings, it is a colorless to pale yellow liquid with an earthy, nutty, green vegetative aroma [3].

Why Generic Thiazole Substitution is Inadequate: Evidence for 2-Isobutyl-4,5-dimethylthiazole Differentiation


While numerous alkylthiazoles share a five-membered sulfur-nitrogen ring, their sensory properties are exquisitely sensitive to the nature and number of alkyl substituents [1]. In-class substitution between, for example, a 2-alkyl-4,5-dimethylthiazole and a simpler 4,5-dimethylthiazole is not equivalent; the latter is characterized by a predominantly fishy, roasted, or meaty odor profile . The presence of the isobutyl group at the 2-position, in combination with the 4,5-dimethyl groups, fundamentally alters the aromatic signature, shifting it toward a desirable green, geranium, and nutty character [2]. The quantitative evidence presented below demonstrates that these structural differences translate into measurable variations in substantivity and odor character, which directly impact formulation efficacy and product performance, thereby precluding simple substitution.

Quantitative Differentiation of 2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1) vs. In-Class Analogs


Substantivity: 2-Isobutyl-4,5-dimethylthiazole Demonstrates Extended Aroma Duration

2-Isobutyl-4,5-dimethylthiazole exhibits a substantivity of 89 hours at 100% concentration, as determined by standard industry testing [1]. This is a critical performance metric for fragrance and flavor applications, as substantivity directly correlates with the longevity of the aroma on a substrate or in a product. While comparable substantivity data for close analogs like 4,5-dimethylthiazole or 2-isobutylthiazole is not publicly available, this quantifiable value provides a clear performance benchmark for procurement and formulation, distinguishing it from compounds with uncharacterized or shorter duration.

Flavor Chemistry Fragrance Formulation Sensory Science

Odor Profile Differentiation: A Shift from Fishy/Roasted to Geranium/Green/Nutty

2-Isobutyl-4,5-dimethylthiazole is characterized by a distinct odor profile of geranium, green, rose, nutty, vegetable, earthy, and beany notes at 0.10% in dipropylene glycol [1]. In stark contrast, the simpler analog 4,5-dimethylthiazole is described as having a fishy, roasted, nutty, meaty, or boiled poultry-like odor . This qualitative difference is a direct consequence of the isobutyl substitution at the 2-position, which alters the compound's interaction with olfactory receptors [2]. The target compound's odor is also associated with tomato foliage, a characteristic that has been exploited to enhance the fresh flavor of canned tomato products at 20-50 ppb [3].

Flavor Chemistry Sensory Analysis Maillard Reaction Products

Odor Threshold Comparison: 2-Isobutyl-4,5-dimethylthiazole vs. 4,5-Dimethylthiazole

The odor detection threshold for the comparator 4,5-dimethylthiazole is reported as 470 ppb . While a directly comparable, peer-reviewed odor threshold value for 2-isobutyl-4,5-dimethylthiazole was not identified in the public literature, the target compound is frequently described as having 'high' odor strength [1]. This suggests it may be more potent, but this remains a class-level inference until a quantified threshold is established. The reported threshold for the analog serves as a crucial baseline for assessing relative potency and is a key piece of information for formulators managing cost-in-use and flavor impact.

Flavor Chemistry Sensory Thresholds Analytical Chemistry

Regulatory and Safety Benchmarking: FEMA GRAS and JECFA Status

2-Isobutyl-4,5-dimethylthiazole has been evaluated by both FEMA (No. 4647) and JECFA (No. 2109) and is considered to have 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. This dual international recognition provides a high level of confidence for use in food and beverage applications. While many alkylthiazoles share a similar safety profile, the specific inclusion of this compound in these authoritative assessments [3] confirms its suitability for use and differentiates it from structurally similar compounds that may not have undergone this level of regulatory scrutiny or that may have different use-level restrictions.

Food Safety Regulatory Affairs Flavoring Agents

High-Value Application Scenarios for 2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1)


Long-Lasting Fragrance Formulations: Exploiting High Substantivity

Given its measured substantivity of 89 hours [1], 2-Isobutyl-4,5-dimethylthiazole is an ideal candidate for applications requiring extended aroma longevity. This includes fine fragrances, air care products (e.g., diffusers, scented candles), and functional perfumery (e.g., laundry care, fabric softeners). The compound's geranium, green, and nutty profile provides a durable, complex top-to-middle note that can anchor a fragrance, reducing the need for frequent reapplication and improving the overall consumer experience. This specific performance metric directly addresses the procurement question of 'how long will this last?' compared to unquantified alternatives.

Green and Vegetable Flavor Modulation in Food Products

The distinct geranium, green, nutty, and tomato-like odor profile of 2-Isobutyl-4,5-dimethylthiazole [1] makes it a critical ingredient for creating authentic fresh, green, and vegetal flavor notes. As evidenced by its use in tomato products at 20-50 ppb [2], it excels in enhancing the natural character of processed fruits and vegetables (e.g., tomato paste, salsa, ketchup), savory snacks, seasonings, and plant-based meat alternatives where a fresh, garden-like top note is desired. Its clear differentiation from the fishy, roasted, or meaty odor of simpler thiazoles like 4,5-dimethylthiazole ensures that formulators can achieve a targeted green profile without introducing undesirable savory or sulfurous off-notes.

Regulatory-Compliant Flavor Development for Global Markets

For multinational food and beverage companies, the established FEMA GRAS (No. 4647) and JECFA (No. 2109) status of 2-Isobutyl-4,5-dimethylthiazole, with a 'no safety concern' ADI [1][2], streamlines the regulatory approval process for new products. This is particularly valuable when developing flavor systems for international distribution, as it provides a harmonized safety baseline. In contrast, the use of a close analog like 2-isobutyl-3-thiazoline, which is under investigation for potential aneugenicity [3], would introduce significant regulatory risk and potential delays. This evidence directly supports procurement decisions where regulatory certainty is a primary criterion.

Authentic Cooked Beef Aroma Reconstruction

2-Isobutyl-4,5-dimethylthiazole is a naturally occurring volatile component identified in cooked beef aroma [1]. Its presence contributes to the complex, savory character of cooked meat. For flavor houses developing natural and nature-identical meat flavors, this compound is an essential building block. Its unique green and nutty nuances complement the more common roasted and meaty thiazoles, adding depth and authenticity to beef, pork, and chicken flavor profiles. The fact that it is also found in potatoes and beans [1] further supports its use in complex savory and vegetable-based flavor systems.

Technical Documentation Hub

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